molecular formula C21H44O2 B14512886 1-(Octadecyloxy)propan-1-OL CAS No. 63103-90-2

1-(Octadecyloxy)propan-1-OL

Cat. No.: B14512886
CAS No.: 63103-90-2
M. Wt: 328.6 g/mol
InChI Key: ZWNABPXJDWYWAM-UHFFFAOYSA-N
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Description

1-(Octadecyloxy)propan-1-OL is a long-chain ether alcohol with the molecular formula C21H44O2. Its structure consists of a propan-1-ol backbone substituted with an octadecyloxy (C18H37O) group at the first carbon.

Properties

CAS No.

63103-90-2

Molecular Formula

C21H44O2

Molecular Weight

328.6 g/mol

IUPAC Name

1-octadecoxypropan-1-ol

InChI

InChI=1S/C21H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h21-22H,3-20H2,1-2H3

InChI Key

ZWNABPXJDWYWAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Octadecyloxy)propan-1-OL can be synthesized through the etherification of 1-propanol with octadecyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Octadecyloxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.

    Reduction: The compound can be reduced to yield different alcohol derivatives.

    Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Halogenation reactions often use reagents like phosphorus tribromide.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Octadecyloxy)propan-1-OL finds applications in various fields:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.

    Biology: Employed in the formulation of liposomes for drug delivery.

    Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.

    Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism by which 1-(Octadecyloxy)propan-1-OL exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the hydroxyl group interacts with hydrophilic substances, stabilizing emulsions and enhancing solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Octadecyloxy)propan-1-OL with 2-Octyldodecan-1-ol and 1-Octadecanol, focusing on structural features, physicochemical properties, and industrial applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Uses
This compound Not available C21H44O2 Ether, hydroxyl Inferred: Surfactant, emulsifier
2-Octyldodecan-1-ol (Octyldodecanol) 5333-42-6 C20H42O Branched primary alcohol Slip agent, lubricant, plasticizer
1-Octadecanol (Stearyl alcohol) 112-92-5 C18H38O* Linear primary alcohol Cosmetic emollient, thickener

*Note: lists the molecular formula of 1-Octadecanol as C12H38O, which is inconsistent with its IUPAC name. The correct formula is C18H38O (adjusted here for accuracy).

Key Differences and Implications

Structural Variations: this compound contains an ether linkage (C-O-C) and a hydroxyl group, enabling dual functionality as a nonionic surfactant. 2-Octyldodecan-1-ol features a branched alkyl chain, reducing its melting point and enhancing lubricity compared to linear analogs . 1-Octadecanol is a straight-chain primary alcohol, favoring crystalline packing and solid-state stability, making it ideal for cosmetic creams .

Physicochemical Properties: Ether vs. Branching Effects: 2-Octyldodecan-1-ol’s branched structure lowers viscosity and improves spreadability, a trait absent in linear alcohols like 1-Octadecanol .

Applications: this compound: Predicted to act as a co-emulsifier in formulations requiring both hydrophobic and hydrophilic interactions. 2-Octyldodecan-1-ol: Widely used in plastics and metalworking for its lubricating properties . 1-Octadecanol: A staple in cosmetics (e.g., Polaax, Lanette 18 DEO) for its thickening and stabilizing effects .

Table 2: Industrial Use Comparison

Compound Cosmetic Use Lubricant Use Plasticizer Use
This compound Limited data Potential Unlikely
2-Octyldodecan-1-ol Yes High Yes
1-Octadecanol High Low No

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